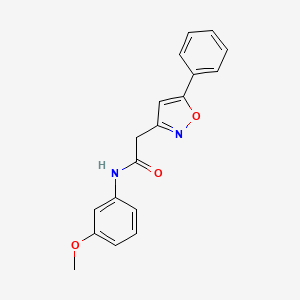

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide

説明

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-5-8-14(10-16)19-18(21)12-15-11-17(23-20-15)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSSDDZPNCYCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable base.

Formation of the Acetamide Linkage: The final step involves the reaction of the isoxazole derivative with 3-methoxyaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The acetamide linkage can be reduced to form an amine.

Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl or isoxazole derivatives.

科学的研究の応用

Chemical Structure and Synthesis

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide features a methoxy-substituted phenyl group and an isoxazole ring, contributing to its unique chemical properties. The synthesis of this compound typically involves:

- Step 1 : Formation of the isoxazole ring through cyclization reactions involving appropriate precursors.

- Step 2 : Acetylation of the amine group to yield the final product.

This synthetic pathway allows for the modification of various substituents, which can enhance biological activity or alter pharmacokinetic properties.

Anticancer Properties

Research has indicated that compounds similar to N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of isoxazole can inhibit cancer cell proliferation in various human cancer cell lines, including breast and colon cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide | HCT-116 | 7.52 |

| N-(3-methoxyphenyl)-2-(5-phenylisoxazol-4-yl)acetamide | MCF-7 | 6.45 |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary findings indicate that it possesses moderate activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Moderate |

The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Potential Therapeutic Applications

Given its promising biological activities, N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Antimicrobial Treatments : In the formulation of new antibiotics or antifungal medications.

Case Studies and Research Findings

Several studies have documented the efficacy of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide in preclinical models:

Case Study 1: Anticancer Activity in Vivo

A study evaluated the compound's anticancer effects in a mouse model bearing human tumor xenografts. Treatment with N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide resulted in significant tumor regression compared to control groups, highlighting its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that this compound exhibited synergistic effects when combined with existing antibiotics against resistant strains of bacteria, suggesting its role as an adjuvant therapy.

作用機序

The mechanism of action of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would require detailed experimental studies.

類似化合物との比較

Similar Compounds

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the phenylisoxazole moiety may confer distinct properties compared to other similar compounds.

生物活性

N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group on the phenyl ring and an isoxazole moiety, which are believed to enhance its biological activity. The structural formula can be represented as follows:

The biological activity of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide is primarily attributed to its ability to interact with various biological targets. The biphenyl moiety can engage with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. This dual interaction may modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide. For instance, derivatives containing isoxazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it demonstrated significant potential in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Cytotoxicity and Safety Profile

Cytotoxicity assays have been conducted to assess the safety profile of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide. Results indicate that at lower concentrations, the compound exhibits minimal toxicity towards normal cells, making it a promising candidate for therapeutic applications .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and E. coli with MIC values ranging from 32 to 64 µg/mL. |

| Study 2 | Antioxidant Properties | Exhibited over 50% reduction in DPPH radicals at concentrations as low as 20 µg/mL, indicating strong antioxidant potential. |

| Study 3 | Cytotoxicity | Displayed IC50 values above 100 µg/mL against normal human cell lines, suggesting a favorable safety profile. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide, and what key reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and chloroacetyl derivatives. For example, refluxing 5-phenylisoxazol-3-ylacetic acid chloride with 3-methoxyaniline in the presence of triethylamine (as a base) under anhydrous conditions is a common approach. Reaction monitoring via TLC and purification by recrystallization (e.g., using pet-ether) are critical for yield optimization . Key conditions include stoichiometric control of reagents, inert atmosphere to prevent hydrolysis, and precise temperature regulation during reflux.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Prioritize signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and acetamide NH (~δ 10–12 ppm). Splitting patterns confirm substitution on the phenyl rings .

- IR Spectroscopy : Look for C=O stretching (~1715 cm⁻¹) and N-H bending (~3295 cm⁻¹) to confirm the acetamide moiety .

- Mass Spectrometry : The molecular ion peak (e.g., m/z 408.20 [M+H]⁺) validates the molecular formula, while fragmentation patterns confirm the isoxazole and methoxyphenyl groups .

Q. What safety protocols are recommended when handling N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide during laboratory synthesis?

- Methodological Answer :

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and lab coats to prevent skin contact, as acetamides can cause irritation .

- Store the compound in airtight containers away from heat sources (≤25°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of N-(3-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide?

- Methodological Answer :

- Electron Density Analysis : Use functionals like B3LYP/6-31G(d) to calculate the Laplacian of the electron density, identifying nucleophilic/electrophilic regions. This helps predict sites for electrophilic aromatic substitution or hydrogen bonding .

- HOMO-LUMO Gaps : Compute frontier molecular orbitals to assess reactivity and charge-transfer potential. Correlate results with experimental UV-Vis data to validate predictions .

Q. What strategies can resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, incomplete condensation may yield unreacted aniline (detected via NH₂ peaks in IR/NMR) .

- Reaction Optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or catalyst loading to suppress side reactions. For instance, excess triethylamine can minimize acid-catalyzed decomposition .

Q. How does the substitution pattern on the phenyl ring influence biological activity, based on structure-activity relationship (SAR) studies of analogous compounds?

- Methodological Answer :

- Meta-Substitution Effects : The 3-methoxy group enhances solubility and hydrogen-bonding capacity, as seen in hypoglycemic acetamide derivatives where methoxy substitution improved α-glucosidase inhibition .

- Isoxazole Modifications : Replacing the 5-phenylisoxazole with a thiazole or oxadiazole alters π-π stacking interactions, as demonstrated in analogs with varying IC₅₀ values against cancer cell lines .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。